Benzyl 2-Oxoacetate: A Comprehensive Technical Guide
Benzyl 2-Oxoacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is an alpha-keto ester with the chemical formula C₉H₈O₃.[1] This compound serves as a versatile building block in organic synthesis, finding potential applications in the preparation of more complex molecules, including those with pharmaceutical relevance. Its structure, featuring a reactive ketone and an ester functional group, allows for a variety of chemical transformations. This guide provides a detailed overview of the known chemical and physical properties of benzyl 2-oxoacetate, alongside a plausible experimental protocol for its synthesis and purification.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| CAS Number | 52709-42-9 | [1] |
| IUPAC Name | benzyl 2-oxoacetate | [1] |
| Synonyms | Benzyl glyoxylate, Glyoxylic acid benzyl ester | [1] |
| Boiling Point | Data not available | [2] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is predicted based on the properties of similar compounds like benzyl 2-chloroacetate. |
Spectroscopic Data (Predicted)
While specific experimental spectra for Benzyl 2-oxoacetate are not widely published, the expected spectroscopic characteristics can be inferred from its structure and comparison with related compounds like benzyl acetate.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 9.5-10.0 ppm. The benzylic protons (CH₂) would likely appear as a singlet around 5.3 ppm. The aromatic protons of the benzyl group would be observed in the region of 7.3-7.5 ppm.
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¹³C NMR: The carbon NMR spectrum should exhibit a signal for the ester carbonyl carbon at around 160-165 ppm and the ketonic carbonyl carbon in the region of 180-190 ppm. The benzylic carbon (CH₂) is expected around 67-68 ppm. The aromatic carbons would appear in the 128-135 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong carbonyl stretching bands. The ester C=O stretch is expected around 1730-1750 cm⁻¹, and the ketone C=O stretch should appear at a lower wavenumber, approximately 1700-1720 cm⁻¹. C-O stretching bands for the ester will be present in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observed.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve the loss of the benzyl group (m/z = 91) and the glyoxylyl group.
Experimental Protocols
The following is a proposed experimental protocol for the synthesis and purification of Benzyl 2-oxoacetate. This protocol is based on general esterification methods for benzyl esters.
Synthesis of Benzyl 2-oxoacetate
Reaction: This synthesis involves the esterification of glyoxylic acid with benzyl alcohol, typically in the presence of an acid catalyst to facilitate the reaction and a dehydrating agent to remove the water formed, driving the equilibrium towards the product.
Materials:
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Glyoxylic acid monohydrate
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Benzyl alcohol
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Toluene
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p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
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Anhydrous magnesium sulfate or sodium sulfate
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Dean-Stark apparatus
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glyoxylic acid monohydrate, an equimolar amount of benzyl alcohol, and a suitable volume of toluene to suspend the reactants.
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Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol%).
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Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
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Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
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Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.
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Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
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Wash the organic layer with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude Benzyl 2-oxoacetate.
Purification of Benzyl 2-oxoacetate
Method: The crude product can be purified by vacuum distillation or silica gel column chromatography.
A. Vacuum Distillation:
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Set up a vacuum distillation apparatus.
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Transfer the crude product to the distillation flask.
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Heat the flask gently under reduced pressure.
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Collect the fraction corresponding to the boiling point of Benzyl 2-oxoacetate. Note: As the boiling point is not well-documented, careful monitoring of the distillation is required.
B. Silica Gel Column Chromatography:
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Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be determined by preliminary TLC analysis.
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Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
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Load the sample onto the top of the silica gel column.
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Elute the column with the chosen solvent system.
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain purified Benzyl 2-oxoacetate.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of Benzyl 2-oxoacetate.
Safety Information
While a comprehensive safety data sheet for Benzyl 2-oxoacetate is not widely available, related compounds suggest that it should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Biological Relevance
Currently, there is limited publicly available information regarding the specific biological activities or roles of Benzyl 2-oxoacetate in signaling pathways or drug development. Its structural similarity to other alpha-keto esters suggests potential as a reactive intermediate or a pharmacophore, but further research is required to establish any significant biological function.
Conclusion
Benzyl 2-oxoacetate is a chemical compound with potential utility in organic synthesis. This guide has summarized its known chemical and physical properties, provided predicted spectroscopic characteristics, and outlined a detailed, plausible experimental protocol for its preparation and purification. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications in chemistry and drug discovery.
